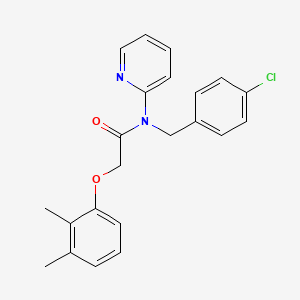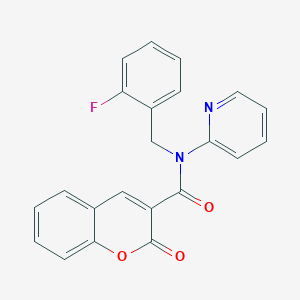![molecular formula C20H17N3O5S2 B11352583 5-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11352583.png)
5-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-エトキシフェニル)-N-[6-(メチルスルホニル)-1,3-ベンゾチアゾール-2-イル]-1,2-オキサゾール-3-カルボキサミドは、オキサゾール環、ベンゾチアゾール環、カルボキサミド基を含む複雑な構造を持つ有機化合物です。
合成方法
合成経路と反応条件
5-(4-エトキシフェニル)-N-[6-(メチルスルホニル)-1,3-ベンゾチアゾール-2-イル]-1,2-オキサゾール-3-カルボキサミドの合成は、通常、入手しやすい出発物質から始まる複数のステップを伴います。
オキサゾール環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
ベンゾチアゾール部分の導入: このステップには、多くの場合、硫黄含有試薬の使用が伴い、還流条件下で行うことができます。
カルボキサミドを形成するためのカップリング: 最後のステップでは、中間体をアミンと反応させてカルボキサミド結合を形成します。
工業生産方法
この化合物の工業生産には、収率を最大化し、コストを最小限に抑えるために合成経路を最適化する必要があるでしょう。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、効率的な精製方法の開発が含まれる可能性があります。
化学反応解析
反応の種類
5-(4-エトキシフェニル)-N-[6-(メチルスルホニル)-1,3-ベンゾチアゾール-2-イル]-1,2-オキサゾール-3-カルボキサミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を用いて酸化することができます。
還元: 還元は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 条件は置換反応の種類によって異なりますが、一般的な試薬にはハロゲン、酸、塩基などがあります。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
5-(4-エトキシフェニル)-N-[6-(メチルスルホニル)-1,3-ベンゾチアゾール-2-イル]-1,2-オキサゾール-3-カルボキサミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 特にがんや炎症性疾患の治療における治療薬としての可能性について調査されています。
産業: 導電性や蛍光性などの特定の特性を持つ新素材の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: This step often involves the use of sulfur-containing reagents and can be carried out under reflux conditions.
Coupling to Form the Carboxamide: The final step involves the reaction of the intermediate with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
5-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
5-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
5-(4-エトキシフェニル)-N-[6-(メチルスルホニル)-1,3-ベンゾチアゾール-2-イル]-1,2-オキサゾール-3-カルボキサミドの作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、酵素、受容体、その他のタンパク質などが含まれる可能性があります。この化合物は、これらの標的に結合し、それらの活性を調節することで、細胞の経路やプロセスに変化をもたらす可能性があります。
類似化合物の比較
類似化合物
4-メチルスルホニルフェニル酢酸: メチルスルホニル基を共有し、有機合成と医薬品に利用されます。
5-[(メチルスルホニル)オキシ]-4-オキソビシクロ[5.1.1]ノナン-3-カルボン酸エチル: 同様のスルホニル基を含み、初期の創薬研究で使用されています。
独自性
5-(4-エトキシフェニル)-N-[6-(メチルスルホニル)-1,3-ベンゾチアゾール-2-イル]-1,2-オキサゾール-3-カルボキサミドは、官能基と環の組み合わせにより、独自の化学的および生物学的特性を持っています。この独自性により、この化合物は研究や潜在的な治療用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-Methylsulphonylphenylacetic acid: Shares the methylsulfonyl group and has applications in organic synthesis and pharmaceuticals.
Ethyl 5-[(methylsulfonyl)oxy]-4-oxobicyclo[5.1.1]nonane-3-carboxylate: Contains a similar sulfonyl group and is used in early discovery research.
Uniqueness
5-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H17N3O5S2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
5-(4-ethoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H17N3O5S2/c1-3-27-13-6-4-12(5-7-13)17-11-16(23-28-17)19(24)22-20-21-15-9-8-14(30(2,25)26)10-18(15)29-20/h4-11H,3H2,1-2H3,(H,21,22,24) |
InChIキー |
BWSYLARTZLAPRZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352502.png)
![5,7-Diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11352507.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11352508.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B11352515.png)
![3-chloro-6-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B11352517.png)

![3,4,5-trimethoxy-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11352544.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11352546.png)
![1-(4-ethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11352551.png)

![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11352566.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11352581.png)
![2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11352588.png)
